![molecular formula C17H20N4O B3744897 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B3744897.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide
Overview
Description
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . One of the synthetic methods involves the condensation and hydrolysis followed by cyclization to give pyrazoloquinolines, which upon substitution yield the final compound .Scientific Research Applications
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the use of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide as a quantum gate or qubit. Its unique electronic structure could enable faster and more robust quantum algorithms, revolutionizing fields like cryptography, optimization, and drug discovery .
Drug Discovery and Medicinal Chemistry
The compound’s intricate structure makes it an attractive candidate for drug development. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceuticals. Potential applications include cancer treatment, neurodegenerative diseases, and antimicrobial agents. By modifying its substituents, scientists can fine-tune its pharmacological properties .
Photovoltaics and Solar Cells
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide’s electronic properties suggest it could enhance solar cell efficiency. By incorporating it into organic photovoltaic materials, researchers aim to improve light absorption and charge transport. Its stability and low toxicity are additional advantages for sustainable energy applications .
Materials Science and Luminescent Materials
The compound exhibits luminescent behavior, emitting light when excited. Scientists explore its use in organic light-emitting diodes (OLEDs), sensors, and displays. By engineering its molecular structure, they can fine-tune emission colors and efficiency. Potential applications include high-resolution displays and efficient lighting systems .
Environmental Sensing and Analytical Chemistry
Researchers investigate N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide as a fluorescent probe for detecting specific ions or molecules. Its sensitivity to environmental changes makes it valuable for monitoring water quality, detecting pollutants, and studying cellular processes. Its selectivity and stability are crucial for accurate sensing applications .
Seed Preservation and Agricultural Applications
While not directly related to the compound, it’s worth noting that the EU-funded INCREASE project received recognition for advancing seed preservation through citizen science initiatives. Although not specific to N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide, this project highlights the importance of preserving genetic diversity in seeds for sustainable agriculture .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been extensively studied and are known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity in various biological assays .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
properties
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-6-15(22)19-16-13-10-12-8-7-11(3)9-14(12)18-17(13)21(5-2)20-16/h7-10H,4-6H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDCKRIYGKLITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1-ethyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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